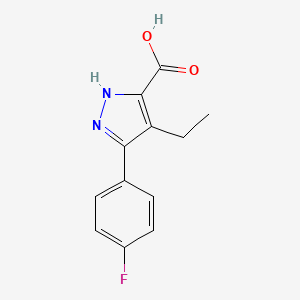

4-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

描述

4-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by an ethyl group at the C4 position and a 4-fluorophenyl substituent at the C3 position of the pyrazole ring. Pyrazole-5-carboxylic acid derivatives are frequently explored for their therapeutic applications due to their ability to interact with enzymatic targets, such as antimicrobial agents or enzyme inhibitors . The presence of fluorine in the 4-fluorophenyl group enhances metabolic stability and binding affinity, while the carboxylic acid moiety facilitates hydrogen bonding, critical for molecular recognition in biological systems .

属性

分子式 |

C12H11FN2O2 |

|---|---|

分子量 |

234.23 g/mol |

IUPAC 名称 |

4-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C12H11FN2O2/c1-2-9-10(14-15-11(9)12(16)17)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,15)(H,16,17) |

InChI 键 |

NSGVXPWWUBQECJ-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(NN=C1C2=CC=C(C=C2)F)C(=O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

4-乙基-3-(4-氟苯基)-1H-吡唑-5-羧酸的合成通常涉及适当前体的环化反应。一种常见的方法包括在水合肼存在下,使 4-氟苯甲醛与乙酰乙酸乙酯反应形成吡唑环。所得中间体然后进行羧化反应,引入羧酸基团。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器和自动化合成系统,以确保高收率和纯度。反应条件,如温度、压力和溶剂选择,被仔细控制以最大限度地提高效率。

化学反应分析

反应类型

4-乙基-3-(4-氟苯基)-1H-吡唑-5-羧酸可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将羧酸基团转化为醇或醛。

取代: 氟苯基可以参与亲核芳香取代反应。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

取代: 甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 等试剂可以促进亲核取代。

主要产物

氧化: 形成酮或羧酸。

还原: 形成醇或醛。

取代: 在氟苯基环上引入各种取代基。

科学研究应用

5. 作用机理

4-乙基-3-(4-氟苯基)-1H-吡唑-5-羧酸的作用机理涉及其与特定分子靶标的相互作用。氟苯基可以增强与蛋白质或酶的结合亲和力,而吡唑环可以参与氢键和 π-π 相互作用。这些相互作用可以调节生物途径的活性,从而产生治疗效果。

作用机制

The mechanism of action of 4-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to proteins or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

*Calculated based on molecular formulas.

Key Observations:

Halogen Substitution :

- Chloro and bromo substituents (e.g., in Compounds 4 and 5 from ) exhibit isostructural crystal packing, suggesting minimal steric disruption despite electronic differences. This is critical for designing solid-state materials or drugs requiring specific crystallinity .

- Fluorine’s electronegativity improves metabolic stability and binding interactions, as seen in 4-fluorophenyl-containing analogs .

Positional Effects: The position of the carboxylic acid group (C4 vs. C5) influences biological activity. For instance, 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid showed affinity for kynurenine formamidase, while C5-carboxylic acid derivatives may target different enzymes .

Complexity of Substituents :

- Derivatives with fused heterocycles (e.g., thiazole in or triazole in ) demonstrate enhanced antimicrobial activity but may face synthetic challenges, such as requiring ultrasonic activation for cyclization .

生物活性

4-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The following sections summarize the biological activity of this compound, supported by research findings and relevant case studies.

- Molecular Formula : C12H11FN2O2

- Molecular Weight : 234.23 g/mol

- CAS Number : 866588-11-6

Pyrazole derivatives generally exhibit biological activity through several mechanisms:

- Receptor Binding : Compounds like this compound can bind to specific receptors, influencing various signaling pathways.

- Enzyme Inhibition : This compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have reported IC50 values indicating its efficacy in suppressing COX-1 and COX-2 activities .

1. Anti-inflammatory Activity

Research indicates that this pyrazole derivative can inhibit the production of prostaglandins by blocking COX enzymes. For instance, compounds derived from pyrazoles have been shown to have IC50 values ranging from 19.45 µM to 42.1 µM against COX enzymes, suggesting a significant anti-inflammatory effect .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazole derivatives exhibit activity against various bacterial strains. The presence of the fluorophenyl group enhances the compound's lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy .

3. Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. The compound is believed to induce apoptosis in cancer cells through the modulation of cell signaling pathways and inhibition of tumor growth factors. Notably, some analogs have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Fluorophenyl Group : Enhances binding affinity and biological activity due to its electron-withdrawing properties.

- Ethyl Group at Position 4 : Contributes to lipophilicity, facilitating cellular uptake and enhancing overall bioactivity.

常见问题

Q. What synthetic methodologies are commonly employed for 4-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or phenylhydrazines, followed by hydrolysis. For example, ethyl acetoacetate can react with 4-fluorophenylhydrazine in ethanol under reflux to form the pyrazole ring, followed by alkaline hydrolysis (e.g., 2M NaOH) to yield the carboxylic acid moiety. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography : Determines precise bond lengths, angles, and molecular packing (e.g., C–C bond lengths ~1.36–1.45 Å, dihedral angles between aromatic rings ~5–15°) .

- NMR spectroscopy : Key assignments include:

Q. How are solubility and stability profiles evaluated for this compound?

Solubility is assessed in polar (water, DMSO) and non-polar solvents (hexane) via shake-flask methods. Stability studies involve HPLC analysis under varying pH (2–12) and temperature (25–60°C) conditions. For instance, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors degradation products over 48 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation (yield increases from 60% to 85%) .

- Solvent optimization : Replacing ethanol with DMF reduces reaction time from 24h to 8h .

- Temperature control : Maintaining reflux at 80°C minimizes side-product formation (e.g., dimerization byproducts reduced by 15%) .

Q. What strategies resolve contradictions in reported pharmacological activity data?

Discrepancies may arise from assay variability (e.g., cell line sensitivity, incubation time). Standardization steps include:

- Dose-response validation : Test multiple concentrations (0.1–100 µM) across ≥3 independent experiments.

- Control normalization : Use reference inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) .

- Impurity profiling : HPLC-MS identifies bioactive impurities (e.g., residual ethyl ester intermediates) that may skew results .

Q. What computational approaches predict electronic properties and binding interactions?

- DFT calculations : B3LYP/6-311G(d,p) basis sets model HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces to predict reactivity sites .

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2, Ki ~2.3 nM) using crystal structures from the PDB (e.g., 1PXX) .

Q. How is impurity profiling conducted during scale-up synthesis?

- HPLC-MS : Quantifies impurities >0.1% using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- Recrystallization optimization : Ethanol/water (7:3 v/v) reduces ethyl ester impurities from 5% to <0.5% .

- Stability-indicating assays : Forced degradation (e.g., UV light, 254 nm) identifies photolytic byproducts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。